molecular formula C23H22N2O3 B15131698 3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone

3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B15131698
M. Wt: 374.4 g/mol
InChI Key: QLTPGJLXIZLAOB-UHFFFAOYSA-N
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Description

3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone is a complex organic compound that features a pyridinone core, substituted with a benzyl group, a hydroxy group, and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole moiety, followed by its attachment to the pyridinone core. The synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The hydroxy group may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone is unique due to its combination of a pyridinone core with an indole moiety and a benzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C23H22N2O3/c1-28-18-7-8-21-19(14-18)17(15-24-21)9-11-25-12-10-22(26)20(23(25)27)13-16-5-3-2-4-6-16/h2-8,10,12,14-15,24,26H,9,11,13H2,1H3

InChI Key

QLTPGJLXIZLAOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C=CC(=C(C3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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